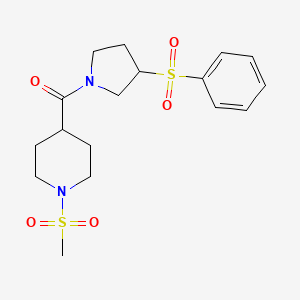

(1-(Methylsulfonyl)piperidin-4-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

[3-(benzenesulfonyl)pyrrolidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5S2/c1-25(21,22)19-11-7-14(8-12-19)17(20)18-10-9-16(13-18)26(23,24)15-5-3-2-4-6-15/h2-6,14,16H,7-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFKECVEOAJMCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-(Methylsulfonyl)piperidin-4-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone is a synthetic organic molecule with the molecular formula and a molecular weight of 400.51 g/mol. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of anti-inflammatory and neuroprotective effects.

Chemical Structure

The compound's structure comprises a piperidine ring and a pyrrolidine ring, both substituted with sulfonyl groups, which are known to enhance biological activity through various mechanisms. The presence of methylsulfonyl and phenylsulfonyl groups suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit diverse biological activities, including:

- Anti-inflammatory Effects : Compounds containing piperidine and pyrrolidine rings have been studied for their ability to inhibit pro-inflammatory cytokines.

- Neuroprotective Properties : Some derivatives have shown promise in protecting neuronal cells from damage induced by oxidative stress.

- Enzyme Inhibition : The sulfonyl groups may play a role in inhibiting specific enzymes, such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibition of inflammatory markers. For instance, it has been shown to reduce interleukin-1 beta (IL-1β) release in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Case Studies

- Anti-inflammatory Activity : A study conducted on various piperidine derivatives revealed that compounds similar to this compound significantly inhibited IL-1β release by approximately 35% at a concentration of 10 µM .

- Neuroprotective Effects : Another research effort focused on the neuroprotective capabilities of related compounds, where it was found that certain derivatives could prevent neuronal cell death induced by oxidative stress, suggesting a possible therapeutic application in neurodegenerative diseases .

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Observations:

Structural Diversity: The target compound’s dual sulfonyl groups distinguish it from analogs like the fluoropyrimidine-based CDK inhibitor (C₁₆H₁₄FN₅O₂), which relies on aromatic heterocycles for target engagement .

Synthetic Strategies :

- The target compound’s synthesis likely parallels methods for sulfonylurea derivatives , such as Friedel-Crafts alkylation using AlCl₃ in dry dichloromethane (DCM) . This contrasts with triazole analogs, which may require copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Biological Relevance :

- While the JAK-STAT modulator (C₂₃H₂₈FN₇O) exhibits explicit anti-inflammatory activity in psoriatic arthritis models , the target compound’s sulfonyl groups could stabilize interactions with ATP-binding pockets in kinases, a hypothesis supported by its similarity to urea/gaunidine-based kinase inhibitors .

Q & A

Q. Basic

| Property | Method | Typical Value |

|---|---|---|

| Molecular Weight | HRMS | 436.48 g/mol |

| Purity | HPLC (C18 column) | ≥98% |

| Melting Point | DSC | 160–165°C (decomposes) |

| Solubility | Shake-flask method | 2.3 mg/mL in DMSO |

Key techniques:

- NMR spectroscopy (¹H/¹³C) to confirm sulfonyl group integration and stereochemistry .

- Thermogravimetric analysis (TGA) to assess thermal stability for storage protocols .

What safety protocols should be followed when handling this compound in laboratory settings?

Q. Basic

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use a fume hood during sulfonylation steps to mitigate inhalation risks .

- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis .

How can researchers design robust assays to evaluate this compound’s inhibitory effects on enzyme targets like kinases or proteases?

Q. Advanced

- Kinetic assays : Use fluorogenic substrates (e.g., Z-Gly-Pro-AMC for proteases) with real-time fluorescence monitoring. Include positive (staurosporine) and negative (DMSO) controls .

- Dose-response curves : Test 8–10 concentrations (1 nM–100 µM) in triplicate to calculate IC₅₀. Normalize to vehicle controls to account for solvent interference .

- Orthogonal validation : Confirm binding kinetics (KD, kon/koff) via surface plasmon resonance (SPR) .

What strategies resolve contradictions in bioactivity data across different experimental models (e.g., cell-based vs. in vitro enzymatic assays)?

Q. Advanced

- Membrane permeability : Predict logP (2.1) to assess cellular uptake efficiency. Use prodrug strategies if uptake is low .

- Metabolic stability : Test in human liver microsomes with NADPH to identify degradation pathways .

- Statistical reconciliation : Apply ANOVA with Tukey’s HSD post-hoc tests to address variability in split-plot designs .

How should environmental fate studies be structured to assess the ecological impact of this compound?

Q. Advanced

- Phase 1 : Measure logKow (shake-flask method; predicted logKow = 1.8) to evaluate bioaccumulation .

- Phase 2 : Test aquatic toxicity on Daphnia magna (48h EC₅₀) and algal growth inhibition at 0.1–100 mg/L .

- Phase 3 : Conduct mesocosm studies to determine biodegradation half-life under environmental conditions (pH 7.4, 25°C) .

What methodologies identify degradation products under physiological or environmental conditions?

Q. Advanced

- Forced degradation : Expose to 3% H2O2 (oxidative), 0.1N HCl (acidic), and 0.1N NaOH (basic). Detect cleavage products via LC-MS/MS .

- Computational prediction : Model hydrolysis pathways using EPI Suite, focusing on sulfonamide bond lability .

- Stability indicating assays : Validate HPLC methods per ICH Q2(R1) guidelines to quantify impurities (<0.5%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.